5-Nitroisoindoline hydrochloride
Overview
Description
5-Nitroisoindoline hydrochloride: is a chemical compound with the molecular formula C8H9ClN2O2 . It is characterized by the presence of a nitro group attached to the isoindoline ring, which is further stabilized by the hydrochloride salt form. This compound appears as a white to pale yellow crystalline solid and has a melting point of approximately 190-195 degrees Celsius .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroisoindoline hydrochloride typically involves the nitration of isoindoline. This process begins with the reaction of isoindoline with nitric acid to introduce the nitro group, forming 5-nitroisoindoline. The resulting compound is then reacted with hydrochloric acid to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5-Nitroisoindoline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 5-Aminoisoindoline hydrochloride.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of isoindoline.
Scientific Research Applications
5-Nitroisoindoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitroisoindoline hydrochloride involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer activities. The specific pathways and molecular targets involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
5-Nitroisoindoline: The parent compound without the hydrochloride salt.
5-Aminoisoindoline hydrochloride: The reduced form of 5-Nitroisoindoline hydrochloride.
N-isoindoline-1,3-dione derivatives: Compounds with similar isoindoline structures but different functional groups.
Uniqueness: this compound is unique due to the presence of both the nitro group and the hydrochloride salt, which can influence its solubility, stability, and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1H-isoindole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-10(12)8-2-1-6-4-9-5-7(6)3-8;/h1-3,9H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBXSPGLHKLBCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657852 | |
Record name | 5-Nitro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400727-69-7 | |
Record name | 5-Nitro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-2,3-dihydro-1H-isoindole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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